molecular formula C15H10FNO6 B6408800 2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid CAS No. 1261982-74-4

2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid

Cat. No.: B6408800
CAS No.: 1261982-74-4
M. Wt: 319.24 g/mol
InChI Key: PJJZWFWIQNXLLD-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro group, a methoxycarbonyl group, and a nitro group attached to a benzoic acid core

Properties

IUPAC Name

2-(3-fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO6/c1-23-15(20)9-4-8(5-10(16)6-9)13-7-11(17(21)22)2-3-12(13)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJZWFWIQNXLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691544
Record name 3'-Fluoro-5'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-74-4
Record name 3'-Fluoro-5'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluoro group.

    Esterification: The formation of a methoxycarbonyl group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the fluoro group.

Scientific Research Applications

2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique functional groups make it useful in the development of advanced materials.

    Biological Studies: It can be employed in the study of enzyme interactions and metabolic pathways.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The methoxycarbonyl group can also play a role in modulating the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-methoxycarbonylphenylboronic acid
  • 2-Fluoro-5-methoxycarbonylphenylboronic acid
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

2-(3-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a fluoro and a nitro group on the benzoic acid core is relatively uncommon and provides opportunities for diverse chemical transformations and applications.

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